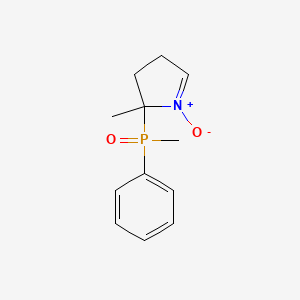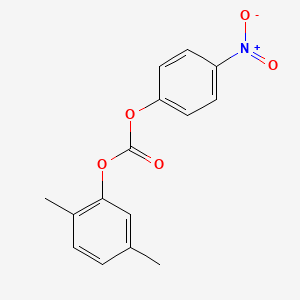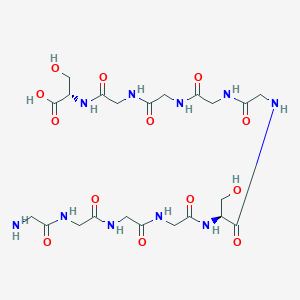
1-(4-Acetylphenyl)-2-methoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
1-(4-Acetylphenyl)imidazole: Known for its enzyme inhibition properties.
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: Synthesized via Michael addition reactions and used in various chemical applications.
Uniqueness: 1-(4-Acetylphenyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetylphenyl group with a methoxyethanone moiety allows for versatile chemical modifications and diverse biological activities.
Propiedades
Número CAS |
192225-37-9 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
MNESCEZBOVODHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)



![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)



![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)




